(2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond (2E) and contains both dichlorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 4-nitrobenzaldehyde.
Condensation Reaction: The 2,5-dichloroaniline reacts with 4-nitrobenzaldehyde in the presence of a base (such as sodium hydroxide) to form an intermediate Schiff base.
Amidation: The Schiff base is then subjected to an amidation reaction with a suitable acylating agent (such as acetic anhydride) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Various nitro derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Conjugated Systems: Its conjugated system makes it a subject of interest in the study of electronic properties and reactivity.
Biology
Biological Activity:
Medicine
Drug Development: The compound’s structure suggests it may be explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
- (2E)-N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
- Functional Groups : The specific arrangement of dichlorophenyl and nitrophenyl groups in (2E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide may confer unique chemical properties and reactivity compared to similar compounds.
- Conjugated System : The presence of a conjugated system may result in distinct electronic properties, making it valuable for specific applications in material science or electronics.
Properties
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-7-13(17)14(9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZSXJSCLZMGF-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.